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Compound of Interest

Compound Name: 3,4-Dimethy-D-Phenylalanine

Cat. No.: B1579342

Get Quote

Executive Summary & Chemical Identity
3,4-Dimethoxy-D-phenylalanine (3,4-DMDP) is a non-proteinogenic amino acid and the D-

enantiomer of the methylated derivative of DOPA.[1] Unlike its L-isomer—which serves as a

direct metabolic precursor to dopamine—the D-isomer is primarily utilized in drug discovery as

a chiral scaffold and pharmacophore to impart metabolic stability.[1]

In peptidomimetics, the incorporation of 3,4-DMDP prevents proteolytic degradation (due to the

D-configuration) while the methoxy groups enhance lipophilicity, facilitating blood-brain barrier

(BBB) permeation compared to the dihydroxy (catechol) variants.[1]

Structural Characterization
The molecule is defined by a phenyl ring substituted with two methoxy groups at the meta and

para positions, attached to an alanine side chain with R-stereochemistry (D-configuration).[1]

Key Structural Features:

Stereocenter: The
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-carbon possesses a D-configuration, rendering the molecule resistant to endogenous L-
amino acid oxidases and proteases.[1]

Electronic Effect: The 3,4-dimethoxy substitution pattern acts as a protected catechol,

preventing rapid oxidation to quinones (a common issue with L-DOPA) while maintaining the

steric bulk required for receptor fitting.[1]

Phenyl Ring

3-Methoxy (-OCH3)
Meta Position

4-Methoxy (-OCH3)Para Position

Alanine Side Chain

C-C Bond

Protease Resistance
& Lipophilicity

D-Configuration (R)
Alpha Carbon

Pharmacological Effect

Click to download full resolution via product page

Figure 1: Structural decomposition of 3,4-Dimethoxy-D-phenylalanine highlighting functional

moieties.

Physicochemical Profile
The following data aggregates experimental values for the enantiomeric pair. Note that while

melting points for D- and L- isomers are identical, the optical rotation is equal in magnitude but

opposite in sign.[1]
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Property Value / Description

IUPAC Name
(2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic

acid

Molecular Formula C₁₁H₁₅NO₄

Molecular Weight 225.24 g/mol

CAS Number (D-isomer)
121777-66-8 (Free base) / 123690-32-4 (HCl

salt)

CAS Number (DL-mix) 13472-83-8

Solubility
Soluble in dilute acid/base; sparingly soluble in

neutral H₂O; soluble in DMSO.[1][2]

pKa Values ~2.2 (COOH), ~9.1 (NH₂)

Melting Point 248–250 °C (Decomposition)

Appearance White to off-white crystalline powder

Synthetic Protocol: Chemo-Enzymatic Resolution
While asymmetric hydrogenation is possible, the most robust and scalable method for obtaining

high optical purity (>99% ee) of the D-isomer is enzymatic resolution using Acylase I

(Aspergillus melleus).[1] This method is self-validating because the enzyme is strictly L-

selective, leaving the D-substrate untouched.[1]

Workflow Logic
Acetylation: Protect the racemic amine to form N-Acetyl-DL-3,4-dimethoxyphenylalanine.

Enzymatic Hydrolysis: Acylase I selectively hydrolyzes the L-isomer to the free amino acid.

[1]

Separation: The L-amino acid (zwitterion) is separated from the unreacted N-Acetyl-D-isomer

(acidic) via pH extraction.[1]
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Chemical Hydrolysis: The N-Acetyl-D-isomer is chemically hydrolyzed to yield the pure D-

amino acid.[1]

Start: 3,4-Dimethoxy-DL-phenylalanine
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Figure 2: Chemo-enzymatic resolution workflow for isolating the D-enantiomer.

Detailed Methodology
Reagents: 3,4-Dimethoxy-DL-phenylalanine, Acetic anhydride, Acylase I (Grade I), 6M HCl.[1]

Acetylation: Dissolve the DL-amino acid in 2M NaOH. Add acetic anhydride (1.2 eq)

dropwise at 0°C. Acidify to pH 2.0 to precipitate the N-acetyl derivative. Recrystallize from

water.[1]

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-derivative in water; adjust pH to 7.5 with

dilute LiOH (Lithium salts have better solubility). Add Acylase I (10 mg/g substrate) and

incubate at 37°C for 24-48 hours.

Separation: Acidify the mixture to pH 5.0. The free L-amino acid will precipitate (or can be

removed via ion-exchange resin).[1] Filter off the L-isomer.[1][3]

Isolation of D-Precursor: Acidify the filtrate to pH 1.0 and extract the N-acetyl-D-

phenylalanine with ethyl acetate.[1]

Final Deprotection: Reflux the N-acetyl-D-derivative in 2M HCl for 3 hours. Evaporate to

dryness to obtain 3,4-dimethoxy-D-phenylalanine hydrochloride.[1]

Analytical Validation: Chiral HPLC
To verify the enantiomeric excess (ee) of the synthesized D-isomer, standard C18 columns are

insufficient. A Chiral Ligand Exchange Chromatography (CLEC) method is recommended for its

cost-effectiveness and high resolution for amino acids.[1]

Protocol
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

Mobile Phase: 8 mM L-Phenylalanine + 4 mM CuSO₄ in water (pH 3.2) / Methanol (85:15

v/v).
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Mechanism: The copper(II) ion forms a diastereomeric ternary complex with the L-

phenylalanine (in mobile phase) and the analyte. The D-analyte forms a complex with

different stability/hydrophobicity than the L-analyte, resulting in separation.[1]

Detection: UV at 254 nm (detecting the copper complex and phenyl ring).

Expected Result: The D-isomer typically elutes before the L-isomer in this specific ligand-

exchange system due to steric hindrance in the complex formation.[1]

Pharmaceutical Applications
The utility of 3,4-Dimethoxy-D-phenylalanine lies in its ability to mimic the biological recognition

of DOPA while resisting metabolic clearance.[1]

Peptidomimetics: Used as a substitute for L-Tyrosine or L-DOPA in peptide drugs to increase

plasma half-life.[1] The D-configuration prevents recognition by chymotrypsin.[1]

Neuropharmacology: The 3,4-dimethoxy groups increase lipophilicity, aiding BBB transport.

[1] Once inside the CNS, the molecule acts as a rigid probe for amino acid transporters

(LAT1) without being rapidly decarboxylated to dopamine, allowing for steady-state receptor

binding studies.

Oncology: D-amino acids are increasingly used as "warheads" in cancer-targeting peptides,

as tumor cells often overexpress specific amino acid transporters that can uptake D-isomers,

which then disrupt cellular homeostasis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1579342?utm_src=pdf-custom-synthesis#bc-rfq
https://hymasynthesis.com/
https://en.wikipedia.org/wiki/Mescaline
https://pubmed.ncbi.nlm.nih.gov/25303927/
https://pubmed.ncbi.nlm.nih.gov/25303927/
https://pubmed.ncbi.nlm.nih.gov/25303927/
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxyphenylalanine_-L
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxyphenylalanine_-L
https://www.benchchem.com/product/b1579342/docs#structural-and-synthetic-profiling-of-3-4-dimethoxy-d-phenylalanine
https://www.benchchem.com/product/b1579342/docs#structural-and-synthetic-profiling-of-3-4-dimethoxy-d-phenylalanine
https://www.benchchem.com/product/b1579342/docs#structural-and-synthetic-profiling-of-3-4-dimethoxy-d-phenylalanine
https://www.benchchem.com/product/b1579342/docs#structural-and-synthetic-profiling-of-3-4-dimethoxy-d-phenylalanine
https://www.benchchem.com/product/b1579342?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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